molecular formula C5H7N3O B009642 1-Hydroxy-3-methylpyrazin-2-imine CAS No. 103965-75-9

1-Hydroxy-3-methylpyrazin-2-imine

Cat. No.: B009642
CAS No.: 103965-75-9
M. Wt: 125.13 g/mol
InChI Key: GCWLMIIVTIHVBD-UHFFFAOYSA-N
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Description

1-Hydroxy-3-methylpyrazin-2-imine is a pyrazine derivative characterized by a hydroxyl (-OH) group at position 1, a methyl (-CH₃) group at position 3, and an imine (=NH) group at position 2. Pyrazine derivatives are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, often used in pharmaceuticals, agrochemicals, and flavoring agents.

Properties

CAS No.

103965-75-9

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

1-hydroxy-3-methylpyrazin-2-imine

InChI

InChI=1S/C5H7N3O/c1-4-5(6)8(9)3-2-7-4/h2-3,6,9H,1H3

InChI Key

GCWLMIIVTIHVBD-UHFFFAOYSA-N

SMILES

CC1=NC=CN(C1=N)O

Canonical SMILES

CC1=NC=CN(C1=N)O

Synonyms

Pyrazinamine, 3-methyl-, 1-oxide (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-pyrazinamine 1-oxide typically involves the oxidation of 3-Methyl-2-pyrazinamine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent under acidic conditions. The reaction proceeds as follows: [ \text{3-Methyl-2-pyrazinamine} + \text{H}_2\text{O}_2 \rightarrow \text{3-Methyl-2-pyrazinamine 1-oxide} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of 3-Methyl-2-pyrazinamine 1-oxide may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-pyrazinamine 1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to an amine group.

    Substitution: The methyl and amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) for halogenation reactions.

Major Products Formed

    Oxidation: More oxidized pyrazine derivatives.

    Reduction: 3-Methyl-2-pyrazinamine.

    Substitution: Various substituted pyrazine derivatives depending on the substituent introduced.

Scientific Research Applications

3-Methyl-2-pyrazinamine 1-oxide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-pyrazinamine 1-oxide involves its interaction with specific molecular targets. The oxide group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Functional Group Variations

2-Methoxy-3-(1-methylpropyl)pyrazine ()
  • Substituents : Methoxy (-OCH₃) at position 2, sec-butyl at position 3.
  • Properties: Lower polarity (methoxy vs. hydroxyl) results in higher volatility, making it suitable as a flavoring agent (FEMA No. 3433).
  • Applications : Used in artificial flavoring due to its aroma profile.

Comparison with Target :

  • Polarity : The hydroxyl group in 1-Hydroxy-3-methylpyrazin-2-imine increases hydrophilicity, reducing volatility compared to the methoxy analog.
  • Reactivity : Hydroxyl groups are prone to oxidation, requiring stabilizers, whereas methoxy groups are more stable.
Imidazo-Pyrrolo-Pyrazine Derivatives ()
  • Structure : Fused imidazo-pyrrolo-pyrazine rings with piperidine and pyrrole substituents.
  • Applications : Likely used in drug discovery for kinase inhibition or oncology targets due to complex heterocycles.

Comparison with Target :

  • Complexity : The target’s simpler structure may ease synthesis but limit biological potency compared to fused-ring analogs.
  • Bioactivity: The imine group in the target could act as a hydrogen-bond donor, mimicking pharmacophores in drug candidates.
3-Methyl-2-(pyrazin-2-yl)butan-1-amine ()
  • Substituents : Pyrazine ring attached to a butanamine chain.
  • Properties : The amine group enables salt formation, enhancing solubility and bioavailability.

Comparison with Target :

  • Basicity : The target’s imine group is less basic than the amine, affecting protonation and binding in physiological conditions.
  • Applications : Amine derivatives are common in pharmaceuticals (e.g., antihistamines), whereas imine-containing compounds may target enzymes.

Physicochemical Properties (Inferred)

Property This compound 2-Methoxy-3-(1-methylpropyl)pyrazine Imidazo-Pyrrolo-Pyrazine Derivatives
Molecular Weight ~139 g/mol (estimated) 166.22 g/mol >300 g/mol
Polarity High (hydroxyl, imine) Moderate (methoxy, alkyl) Variable (depends on substituents)
Volatility Low High (flavor applications) Very low (pharmaceutical use)
Stability Oxidative sensitivity Stable under standard conditions Thermostable due to fused rings

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